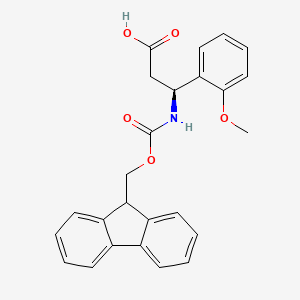

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

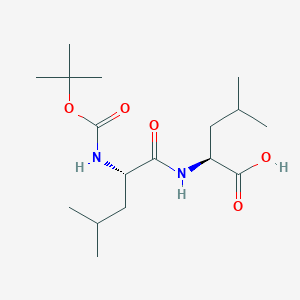

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate (M3AHM) is an organic compound that belongs to the class of benzoates. It is a white crystalline solid with a melting point of around 105-107°C. M3AHM has a variety of applications in the medical and scientific fields due to its unique properties. It has been used in the synthesis of pharmaceuticals, as a preservative, and in the development of new materials. Additionally, it has been studied for its potential as a chemotherapeutic agent.

Aplicaciones Científicas De Investigación

Reactivity and Protective Group Strategies

- Research on the regioselectivity of 3-hydroxyisoxazole-5-esters has shown that O-alkylation is highly favored with various alkylating agents, suggesting that similar reactivity might be expected in compounds like Methyl 3-allyl-4-hydroxy-5-methoxybenzoate. Such reactivity patterns are crucial in synthetic chemistry for designing protective group strategies and synthesizing complex molecules (Riess et al., 1998).

Synthetic Applications

- The synthesis of intermediates for radiolabeled compounds, such as those used in PET imaging, often involves complex transformations. Studies on the synthesis of intermediates for 18F-fallypride highlight the importance of allylation and other modifications, which might be relevant for manipulating Methyl 3-allyl-4-hydroxy-5-methoxybenzoate in synthetic routes (X. Jing, 2004).

Natural Product Derivatives

- Investigation of marine endophytic fungi has led to the isolation of new compounds with structural similarities to Methyl 3-allyl-4-hydroxy-5-methoxybenzoate, demonstrating the diversity of natural product derivatives and their potential biological activities (X. Xia et al., 2011).

Microbial Metabolism

- Studies on the microbial oxidation of aromatic compounds have shown that certain Pseudomonas strains can metabolize methoxybenzoic acids, leading to the production of methanol and other metabolites. This highlights the potential of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate as a substrate in microbial biotransformations (M. Donnelly & S. Dagley, 1980).

Enzymatic Inhibition

- Research on the inhibition of catechol O-methyltransferase by substituted benzoic acids provides insights into how structural modifications can impact biological activity. This could inform the design of enzyme inhibitors or modulators based on the core structure of Methyl 3-allyl-4-hydroxy-5-methoxybenzoate (R. Borchardt et al., 1982).

Propiedades

IUPAC Name |

methyl 4-hydroxy-3-methoxy-5-prop-2-enylbenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-4-5-8-6-9(12(14)16-3)7-10(15-2)11(8)13/h4,6-7,13H,1,5H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAOAHRWQQSHYDM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)CC=C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20427952 |

Source

|

| Record name | methyl 3-allyl-4-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-allyl-4-hydroxy-5-methoxybenzoate | |

CAS RN |

647854-53-3 |

Source

|

| Record name | methyl 3-allyl-4-hydroxy-5-methoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20427952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.